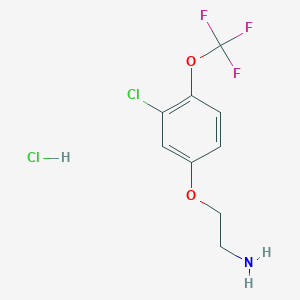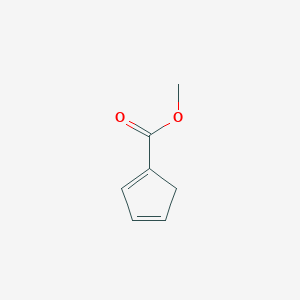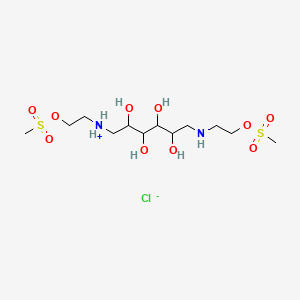
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride is an organic compound that features a trifluoromethoxy group, a chloro substituent, and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common method includes the etherification of 3,4-dichlorobenzotrifluoride with an appropriate phenol derivative under phase-transfer catalytic conditions. The reaction is carried out in a mixed solvent system of dimethyl sulfoxide and toluene, with a crown-ether catalyst to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve steps such as crystallization and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield corresponding ketones or aldehydes .
Applications De Recherche Scientifique
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: This compound shares the trifluoromethyl group but differs in its functional groups and overall structure.
4-(Trifluoromethoxy)phenoxyacetic acid: Similar in having the trifluoromethoxy group, but with different functional groups and applications.
2-(4-(Trifluoromethoxy)phenyl)ethanamine: Shares the ethanamine moiety and trifluoromethoxy group, but lacks the chloro substituent.
Uniqueness
2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride is unique due to the combination of its trifluoromethoxy, chloro, and ethanamine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propriétés
Formule moléculaire |
C9H10Cl2F3NO2 |
|---|---|
Poids moléculaire |
292.08 g/mol |
Nom IUPAC |
2-[3-chloro-4-(trifluoromethoxy)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3NO2.ClH/c10-7-5-6(15-4-3-14)1-2-8(7)16-9(11,12)13;/h1-2,5H,3-4,14H2;1H |
Clé InChI |
ZUZPXWKAESZHOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCN)Cl)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)





![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
